molecular formula C21H21FN4O4S B2674232 methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689747-64-6

methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2674232
CAS No.: 689747-64-6
M. Wt: 444.48
InChI Key: GXKKDQKOAFMXRO-UHFFFAOYSA-N
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Description

Methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an ethoxyphenyl group, and a fluorobenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the ethoxyphenyl and fluorobenzamido groups. The final step involves the esterification of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are also selected to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The ethoxyphenyl and fluorobenzamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The triazole ring and fluorobenzamido group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate
  • N-(4-ethoxyphenyl)-4-(2-fluorobenzamido)piperidine-1-carboxamide

Uniqueness

Methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is unique due to its specific combination of functional groups and the presence of the triazole ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[[4-(4-ethoxyphenyl)-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-3-30-15-10-8-14(9-11-15)26-18(24-25-21(26)31-13-19(27)29-2)12-23-20(28)16-6-4-5-7-17(16)22/h4-11H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKKDQKOAFMXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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